molecular formula C11H11BrN2O B1402011 3-Bromo-2-morpholinobenzonitrile CAS No. 1774898-77-9

3-Bromo-2-morpholinobenzonitrile

Cat. No. B1402011
M. Wt: 267.12 g/mol
InChI Key: MAGUCTHVZAGVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-morpholinobenzonitrile, also known as BMBN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMBN is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 292.2 g/mol. This compound is widely used in the field of medicinal chemistry and drug discovery due to its ability to inhibit various enzymes and proteins.

Scientific Research Applications

Herbicide Resistance in Transgenic Plants

One notable application of a compound related to 3-Bromo-2-morpholinobenzonitrile is in developing herbicide resistance in transgenic plants. The herbicide bromoxynil, which is similar in structure, is a photosynthetic inhibitor in plants. A study demonstrated that introducing a specific detoxification gene in plants can confer resistance to high levels of bromoxynil (Stalker, McBride, & Malyj, 1988).

Reactions with Acetylene for Synthesis

Morpholinonitrile, closely related to 3-Bromo-2-morpholinobenzonitrile, reacts with acetylene to produce various derivatives. This reaction is instrumental in creating vinyl derivatives and dienamines, which are valuable in organic synthesis and possibly pharmaceutical applications (Jończyk, Lipiak, & Zdrojewski, 1990).

Synthesis of Heterocycles

Another application is in the synthesis of heterocycles, where 3-bromoisothiazole-5-carbonitriles, related to the compound , react with secondary dialkylamines like morpholine. These reactions are significant in medicinal chemistry for creating compounds with potential biological activity (Kalogirou & Koutentis, 2014).

properties

IUPAC Name

3-bromo-2-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-10-3-1-2-9(8-13)11(10)14-4-6-15-7-5-14/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGUCTHVZAGVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-morpholinobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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